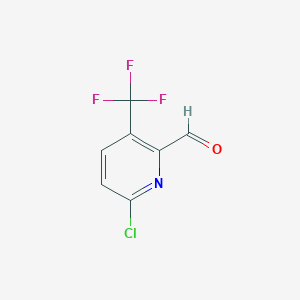
6-Chloro-3-(trifluoromethyl)picolinaldehyde
描述
6-Chloro-3-(trifluoromethyl)picolinaldehyde is a useful research compound. Its molecular formula is C7H3ClF3NO and its molecular weight is 209.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloro-3-(trifluoromethyl)picolinaldehyde is a specialized organic compound characterized by its unique molecular structure, which includes a pyridine ring with a chlorine atom at the 6th position, a trifluoromethyl group at the 3rd position, and an aldehyde functional group. This combination of substituents influences its chemical reactivity and biological properties significantly. The compound has garnered attention for its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C7H3ClF3NO
- Molecular Weight : 209.55 g/mol
- Structural Features :
- Chlorine atom at position 6
- Trifluoromethyl group at position 3
- Aldehyde group at position 2
The presence of electron-withdrawing groups such as chlorine and trifluoromethyl can deactivate the aromatic ring, affecting electrophilic substitution reactions compared to unsubstituted analogs.
Biological Activity Overview
The biological activity of this compound has not been extensively studied in isolation; however, compounds with similar structures have shown various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of picolinaldehyde can inhibit the growth of various bacterial strains . The trifluoromethyl group is often associated with enhanced bioactivity due to increased lipophilicity and metabolic stability.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In particular, compounds featuring the pyridine ring are noted for their ability to interact with biological targets involved in cell proliferation and apoptosis .
Case Study 1: Antimalarial Activity
A related study focused on trisubstituted pyrimidines highlighted the optimization of compounds targeting Plasmodium falciparum, a malaria-causing parasite. Although not directly involving this compound, it provides insight into how similar structures can be optimized for antimalarial activity. The most promising compound in this series achieved a 96% reduction in parasitemia in a mouse model when dosed appropriately .
Case Study 2: Inhibitory Effects on Cytochrome P450
Another study emphasized the importance of structural modifications in enhancing the pharmacokinetic profile of related compounds. It was found that certain derivatives could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, thereby affecting the overall efficacy and safety profiles of these compounds.
Comparison of Similar Compounds
| Compound Name | Similarity Score | Unique Features |
|---|---|---|
| 5-Chloro-3-(trifluoromethyl)picolinaldehyde | 0.93 | Different chlorine position; used in coordination chemistry |
| 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | 0.84 | Carboxylic acid functional group; potential for different reactivity |
| Methyl 6-chloro-5-(trifluoromethyl)picolinate | 0.93 | Ester derivative; altered solubility and reactivity |
| 4-Chloro-6-(trifluoromethyl)picolinaldehyde | 0.78 | Different substitution pattern; potential variation in biological activity |
属性
IUPAC Name |
6-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRXWHRVPZXEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743796 | |
| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245914-65-1 | |
| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















